Aromaticin

Description

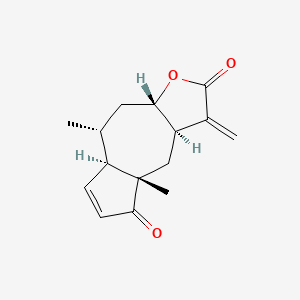

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSDUQKWVVZIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874676 | |

| Record name | AROMATICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-42-6 | |

| Record name | AROMATICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aromaticin: A Sesquiterpene Lactone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aromaticin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its pronounced anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its biological activities supported by quantitative data. Detailed experimental protocols for its isolation and biological evaluation are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a particular focus on its modulation of the NF-κB and STAT3 signaling pathways, critical mediators of inflammation and tumorigenesis. Visual diagrams of these pathways are provided to enhance understanding of the intricate molecular interactions.

Chemical Structure and Properties of this compound

This compound is classified as a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Its chemical identity is well-established through various spectroscopic and analytical techniques.

The fundamental properties of this compound are summarized below:

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₁₈O₃ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| IUPAC Name | (3aS,5R,5aR,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | [1] |

| CAS Number | 5945-42-6 | [1] |

| 2D Structure |

| [1] |

| 3D Conformer |

| [1] |

Description: this compound is a sesquiterpene lactone featuring a complex tricyclic core. It is structurally defined as 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8, and a methylidene group at position 3.[1] This compound has been isolated from various plant sources, including Inula hupehensis, Helenium aromaticum, and Helenium amarum.[1]

Biological Activities and Quantitative Data

This compound has demonstrated significant potential as both an anti-inflammatory and an anticancer agent. Its biological activities are attributed to its unique chemical structure, particularly the presence of reactive Michael acceptors. While specific quantitative data for this compound is still emerging, data from the closely related and structurally similar sesquiterpene lactone, Helenalin, provides valuable insights into its potential potency.

Table 2.1: Cytotoxic Activity of Helenalin (this compound Analog)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Citation(s) |

| GLC4 | Small Cell Lung Carcinoma | 0.44 | 2 hours | [2] |

| COLO 320 | Colorectal Cancer | 1.0 | 2 hours | [2] |

| T47D | Breast Cancer | 4.69 | 24 hours | [3] |

| T47D | Breast Cancer | 3.67 | 48 hours | [3] |

| T47D | Breast Cancer | 2.23 | 72 hours | [3] |

Experimental Protocols

Isolation of Sesquiterpene Lactones from Helenium Species (General Protocol)

The following is a general procedure for the isolation of sesquiterpene lactones, such as this compound, from plant material, based on established methodologies.

Materials:

-

Dried and powdered aerial parts of Helenium aromaticum.

-

Methanol (ACS grade)

-

Chloroform (ACS grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with chloroform.

-

Collect the chloroform fraction and evaporate the solvent to dryness to yield the crude chloroform extract.

-

-

Chromatographic Separation:

-

Subject the crude chloroform extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor by TLC.

-

Combine fractions showing similar TLC profiles.

-

-

Purification:

-

Subject the combined fractions containing the compound of interest to further column chromatography or preparative TLC for final purification.

-

Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) to confirm its identity as this compound.

-

Molecular Mechanisms of Action

This compound's biological effects are primarily mediated through its interaction with key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Sesquiterpene lactones, like the closely related Helenalin, have been shown to directly inhibit the NF-κB pathway.[4] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, a reactive Michael acceptor present in these compounds. This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Dysregulation of the STAT3 pathway is frequently observed in various cancers. Activation of STAT3 typically involves phosphorylation by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent activation of target gene expression.

While direct studies on this compound's effect on STAT3 are limited, other sesquiterpene lactones, such as Tenulin, have been shown to interfere with pathways that can influence STAT3 activity. Tenulin has been reported to overcome multidrug resistance in cancer cells, a process in which STAT3 can be implicated.[5] The potential for this compound to modulate STAT3 signaling warrants further investigation, as this could represent another important mechanism for its anticancer activity.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and potential anticancer properties. Its ability to modulate key signaling pathways such as NF-κB highlights its therapeutic potential. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics. Further research is warranted to fully elucidate its specific quantitative bioactivities and to optimize its therapeutic application through preclinical and clinical studies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this intriguing sesquiterpene lactone.

References

- 1. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tenulin and isotenulin inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Natural Sources of Aromaticin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromaticin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its notable biological activities, including its anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, summarizes its biological activities with available quantitative data, and explores its potential mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for their diverse and potent biological activities. This compound itself has been identified as a promising candidate for further investigation due to its demonstrated anti-inflammatory and cytotoxic effects. This guide will delve into the foundational research surrounding this compound, providing the detailed technical information necessary for its further study and potential therapeutic development.

Discovery and Chemical Characterization

Initial Discovery

While the exact initial isolation and characterization of this compound is not definitively documented in a single seminal publication, the foundational work on sesquiterpene lactones from Helenium species was extensively carried out by Professor Werner Herz and his research group. Their series of publications in the 1960s laid the groundwork for the identification of numerous compounds from this genus, including those with structures closely related to or identical to this compound.

Chemical Structure

This compound is a sesquiterpene lactone with the chemical formula C₁₅H₁₈O₃.[1] Its systematic IUPAC name is (3aR,4aS,7aR,8R,9aS)-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₃ | [1] |

| Molar Mass | 246.30 g/mol | [1] |

| CAS Number | 5945-42-6 | [1] |

| PubChem CID | 282529 | [1] |

Structure Elucidation

The structure of this compound and other sesquiterpene lactones was historically determined through a combination of classical chemical degradation methods and spectroscopic techniques. Modern structure elucidation relies heavily on a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons typically appear in the δ 6.5-8.5 ppm region, while benzylic protons are found around δ 2-3 ppm.

-

¹³C NMR: Shows the number and types of carbon atoms. Aromatic carbons typically resonate in the δ 120-150 ppm range.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

Provides the accurate molecular weight and elemental composition of the molecule through high-resolution mass spectrometry (HRMS).

-

Fragmentation patterns observed in the mass spectrum can offer clues about the different functional groups and structural motifs present in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the presence of key functional groups. For this compound, characteristic absorptions would include:

-

C=O stretching for the lactone and ketone groups (typically around 1750-1780 cm⁻¹ for the γ-lactone and 1700-1720 cm⁻¹ for the ketone).

-

C=C stretching for the exocyclic methylene group (around 1650 cm⁻¹).

-

C-O stretching for the lactone group (around 1000-1300 cm⁻¹).

-

-

-

X-ray Crystallography:

-

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.

-

Natural Sources

This compound has been isolated from several plant species, primarily within the Asteraceae family.

Table 2: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference(s) |

| Helenium aromaticum | Asteraceae | Aerial parts | [1] |

| Helenium amarum | Asteraceae | Aerial parts | [1] |

| Inula hupehensis | Asteraceae | Aerial parts | [1] |

| Inula helenium | Asteraceae | Roots | [2][3][4][5] |

Isolation of this compound from Natural Sources

The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common phytochemical techniques for sesquiterpene lactones.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation:

-

Collect the specified plant parts (e.g., aerial parts of Helenium aromaticum).

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for 48-72 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid followed by heating).

-

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using PTLC or preparative HPLC to obtain the pure compound.

-

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound and related sesquiterpene lactones exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones, including potentially this compound, are thought to inhibit this pathway, possibly by alkylating key cysteine residues on IKK or the p65 subunit of NF-κB, thereby preventing its activation and nuclear translocation.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or a positive control like dexamethasone) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

-

Cytotoxic Activity

This compound and other sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines. This activity is often linked to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as proteins and DNA.

Table 3: Cytotoxic Activity of Sesquiterpene Lactones from Inula Species (for reference)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoalantolactone | Gynecologic cancer cell lines | < 100 | [1] |

| Santamarine | Gynecologic cancer cell lines | < 100 | [1] |

| Sesquiterpene lactone-enriched fraction from Inula helenium | MDA-MB-231 (Breast cancer) | Not specified (showed significant activity) | [4] |

Note: Specific IC₅₀ values for this compound against various cancer cell lines are not widely reported. The data presented here for related compounds are for comparative purposes.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is observed in many types of cancer and contributes to tumor growth and progression. Sesquiterpene lactones from Inula helenium have been shown to inhibit the STAT3 signaling pathway.[4] This inhibition can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., cyclin D1), ultimately inducing apoptosis in cancer cells.

Caption: Postulated mechanism of this compound-induced apoptosis via STAT3 inhibition.

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and a positive control such as doxorubicin) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This compound, a sesquiterpene lactone found in various members of the Asteraceae family, demonstrates significant potential as a bioactive compound, particularly in the areas of anti-inflammatory and anticancer research. While the foundational knowledge of its structure and natural sources is well-established, there is a clear need for further in-depth investigation. Future research should focus on:

-

Definitive Biological Activity Profiling: Conducting comprehensive studies to determine the specific IC₅₀ values of pure this compound against a wide panel of inflammatory markers and cancer cell lines.

-

Mechanism of Action Elucidation: Performing detailed molecular studies to confirm the direct interaction of this compound with key signaling proteins, such as those in the NF-κB and STAT3 pathways.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of inflammatory diseases and cancer.

-

Synthetic and Biosynthetic Studies: Exploring efficient synthetic routes to this compound and its analogs to enable structure-activity relationship studies and to provide a sustainable supply for further development.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aromaticin in Inula hupehensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the proposed biosynthetic pathway of Aromaticin, a bioactive sesquiterpene lactone found in Inula hupehensis. It consolidates current knowledge on sesquiterpenoid metabolism in the Asteraceae family, presenting a putative pathway for this compound synthesis, relevant quantitative data, and detailed experimental protocols for its study.

Introduction: this compound and its Significance

This compound is a sesquiterpene lactone of the guaianolide class, characterized by a tricyclic structure featuring a γ-lactone ring fused to a seven-membered and a five-membered ring system. It has been isolated from the aerial parts of Inula hupehensis and is noted for its anti-inflammatory properties[1]. The complex structure and biological activity of this compound make its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. Sesquiterpene lactones, as a class, are known for a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial effects, largely attributed to the α-methylene-γ-lactone group[2][3].

Chemical Structure of this compound:

-

Molecular Formula: C₁₅H₁₈O₃[1]

-

IUPAC Name: (3aS,5R,5aR,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione[1]

-

Class: Guaianolide Sesquiterpene Lactone[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The core of the this compound backbone is assembled in the cytoplasm via the MVA pathway.

The proposed pathway can be divided into three main stages:

-

Stage I: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP).

-

Stage II: Synthesis of the Germacranolide Intermediate, Costunolide. This stage involves the formation of the initial sesquiterpene backbone and its initial oxidative modifications.

-

Stage III: Post-Costunolide Modifications to form this compound. This stage involves the key cyclization and oxidation steps that define the guaianolide skeleton of this compound.

Stage I & II: From FPP to the Key Intermediate Costunolide

The pathway to guaianolides is generally presumed to begin with the formation of a germacrene lactone derived from farnesyl pyrophosphate (FPP)[4].

-

FPP to Germacrene A: Farnesyl pyrophosphate (FPP) is cyclized by Germacrene A Synthase (GAS) to form the germacrene A hydrocarbon backbone. This is a critical first committed step in the biosynthesis of many sesquiterpene lactones[5].

-

Germacrene A to Germacrene A Acid: The germacrene A molecule is then oxidized at the C12-methyl group to a carboxylic acid by a Germacrene A Oxidase (GAO) , a cytochrome P450 enzyme of the CYP71 clan. This produces Germacrene A Acid (GAA)[5][6].

-

GAA to Costunolide: GAA is a crucial branch point. It is hydroxylated at the C6 position by a Costunolide Synthase (COS) , another specific cytochrome P450 enzyme (e.g., CYP71BL subfamily)[5][7]. The resulting 6α-hydroxy-GAA is unstable and spontaneously undergoes lactonization to form Costunolide , a stable germacranolide intermediate[6].

Stage III: Putative Pathway from Costunolide to this compound

The conversion of the germacranolide scaffold of costunolide into the guaianolide scaffold of this compound involves a critical C1-C10 ring closure and subsequent oxidative modifications. These steps are catalyzed by specific cytochrome P450 enzymes, though the precise enzymes in I. hupehensis have not yet been fully characterized.

-

Costunolide to Guaianolide Skeleton: Costunolide is believed to be the precursor for the formation of the guaianolide's 5-7 fused ring system[6]. This transformation is catalyzed by a hypothesized Guaianolide Synthase , likely a cytochrome P450 that facilitates the cyclization between C1 and C10.

-

Further Oxidations: Following the formation of the core guaianolide skeleton, a series of position-specific hydroxylations and a ketonization are required to yield the final structure of this compound. These modifications are also presumed to be carried out by various decorating cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases.

The overall proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of this compound in Inula hupehensis.

Quantitative Analysis of Sesquiterpene Lactones in Inula Species

| Compound | Plant Species | Method | Concentration Range / Amount | Reference |

| Bigelovin | Inula hupehensis | RP-HPLC | Linearity: 0.01792-0.1792 g/L | [8][9] |

| Ergolide | Inula hupehensis | RP-HPLC | Linearity: 0.0424-0.4240 g/L | [8][9] |

| Tomentosin | Inula hupehensis | RP-HPLC | Linearity: 0.0448-0.4480 g/L | [8][9] |

| Alantolactone | Inula helenium | HPLC | 256.71 ± 0.44 mg/g (in fraction) | [10] |

| Isoalantolactone | Inula helenium | HPLC | 322.62 ± 0.64 mg/g (in fraction) | [10] |

Experimental Protocols

This section details key experimental methodologies for the investigation of the this compound biosynthesis pathway.

Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for sesquiterpene lactone analysis in Inula species[8][9][11].

Objective: To extract and quantify this compound from Inula hupehensis plant material.

Materials:

-

Dried, powdered aerial parts of I. hupehensis.

-

Methanol or Ethanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound standard (if available).

-

Agilent Zorbax XDB-C18 column (or equivalent).

-

HPLC system with DAD or UV detector.

Procedure:

-

Extraction:

-

Accurately weigh ~1.0 g of powdered plant material.

-

Add 50 mL of methanol and perform ultrasonication for 30-45 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction twice more with fresh solvent.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create the stock solution.

-

-

HPLC Analysis:

-

Filter the stock solution through a 0.45 µm syringe filter before injection.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. Start with a lower concentration of acetonitrile and gradually increase. A common starting point is a gradient of Acetonitrile (A) and Water (B) from 30% A to 70% A over 40 minutes.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of a known concentration of this compound standard.

-

Inject the prepared plant extract sample.

-

Identify the this compound peak by comparing the retention time with the standard.

-

Calculate the concentration of this compound in the sample based on the peak area and the standard curve.

-

Caption: General workflow for the extraction and HPLC analysis of this compound.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of candidate biosynthetic genes (e.g., GAS, GAO, COS, other CYPs) in different tissues of I. hupehensis.

Materials:

-

Fresh I. hupehensis tissues (e.g., leaves, stems, roots, trichomes).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit).

-

DNase I.

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for target genes and a reference gene (e.g., Actin).

-

qRT-PCR instrument.

Procedure:

-

RNA Isolation:

-

Harvest fresh plant tissues and immediately flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

-

Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Include a melt curve analysis at the end to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of a stable reference gene.

-

Caption: Workflow for analyzing biosynthetic gene expression via qRT-PCR.

Conclusion and Future Directions

The biosynthesis of this compound in Inula hupehensis is proposed to follow the canonical pathway for guaianolide synthesis in Asteraceae, proceeding from FPP through key intermediates like germacrene A and costunolide. The pathway relies heavily on the catalytic activity of terpene synthases and, critically, a series of cytochrome P450 monooxygenases that build the final complex structure.

While this guide outlines a robust putative pathway, further research is required for its complete elucidation. Key future work should focus on:

-

Functional Characterization: Identifying and functionally characterizing the specific I. hupehensis Germacrene A Synthase, Costunolide Synthase, and the subsequent "Guaianolide Synthase" and decorating P450s through transcriptomics, proteomics, and in-vitro/in-vivo enzyme assays.

-

Quantitative Correlation: Performing parallel quantitative analysis of this compound content and the expression levels of candidate biosynthetic genes across different plant tissues and developmental stages to further validate their roles.

-

Metabolic Engineering: Utilizing the identified genes to engineer model organisms like yeast or Nicotiana benthamiana for the heterologous production of this compound, opening avenues for sustainable sourcing and further pharmacological development.

References

- 1. This compound | C15H18O3 | CID 282529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudoguaianolides and guaianolides from Inula hupehensis as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guaianolide - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. [Simultaneous determination of three sesquiterpene lactones in Inula hupehensis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

Aromaticin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromaticin is a naturally occurring sesquiterpenoid lactone, a class of compounds known for their diverse and potent biological activities. Isolated from various plant species, including those of the Helenium and Inula genera, this compound has attracted significant interest within the scientific community. Its chemical structure, characterized by a complex fused ring system and reactive functional groups, underpins its notable anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanisms of action at the cellular level, and detailed protocols for its study. Due to the limited availability of specific physical property data for this compound, data for the structurally similar and well-studied sesquiterpene lactone, Helenalin, is provided as a reference.

Physical and Chemical Properties

The physicochemical properties of this compound and the related compound Helenalin are crucial for their handling, formulation, and an understanding of their biological activity. A summary of these properties is presented below.

| Property | Value (this compound) | Value (Helenalin - for reference) |

| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₁₈O₄[1][2] |

| Molecular Weight | 246.30 g/mol | 262.3 g/mol [2][3] |

| Melting Point | Data not available | 167-168 °C[1][4] |

| Boiling Point | Data not available | 473-474 °C (estimated)[4] |

| Solubility | Data not available | Slightly soluble in water (approx. 0.2 mg/mL in PBS, pH 7.2); Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/mL); Soluble in chloroform and hot benzene.[1][2][3] |

| Appearance | Data not available | White to off-white solid[5] |

| CAS Number | 5945-42-6 | 6754-13-8[2][3] |

Biological Activity and Mechanisms of Action

This compound exhibits significant biological effects, primarily as an anti-inflammatory and anticancer agent. Its mechanism of action is largely attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of this compound and related sesquiterpene lactones are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB heterodimer by the α-methylene-γ-lactone moiety of the sesquiterpene lactone.[7] This covalent modification, specifically targeting a cysteine residue (Cys38) in the DNA-binding domain of p65, sterically hinders the transcription factor from binding to its cognate DNA sequences in the promoter regions of target genes.[7] This action effectively blocks the transcription of pro-inflammatory mediators, thereby attenuating the inflammatory response.

References

- 1. Helenalin | C15H18O4 | CID 23205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Helenalin | CAS 6754-13-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. helenalin, 6754-13-8 [thegoodscentscompany.com]

- 5. adipogen.com [adipogen.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Aromaticin and its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromaticin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered scientific interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and related sesquiterpene lactones. While quantitative data for this compound itself is limited in publicly available literature, this paper summarizes the existing qualitative information and presents quantitative data from structurally similar compounds to provide a basis for future research and drug development endeavors. This guide also details the experimental protocols for key biological assays and visualizes the primary signaling pathway implicated in its anti-inflammatory effects.

Introduction

This compound is a naturally occurring sesquiterpene lactone characterized by an α-methylene-γ-lactone group, a structural motif common to many biologically active compounds in this class.[1] It is found in various plants, notably Inula hupehensis.[1] The primary reported biological activity of this compound is its anti-inflammatory effect.[1] This paper will delve into the known biological activities, with a focus on providing a technical framework for researchers. Due to a scarcity of specific data on this compound derivatives, this guide will focus on the parent compound and related sesquiterpene lactones from the Inula genus.

Biological Activities of this compound and Related Sesquiterpene Lactones

The biological activities of sesquiterpene lactones are diverse, with cytotoxicity and anti-inflammatory actions being the most extensively studied.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Inula aucheriana [2]

| Compound | Cell Line | IC50 (μg/mL) |

| Inuchinenolide B | HepG-2 | 56.6 |

| MCF-7 | 19.0 | |

| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | HepG-2 | 39.0 |

| MCF-7 | 11.8 | |

| A-549 | 55.7 |

Table 2: Cytotoxic Activity of Eudesmanolides from Inula britannica [3]

| Compound | Cell Line | IC50 (μM) |

| 1β-hydroxyalantolactone | HEp2 | 2.8 |

| SGC-7901 | 3.5 | |

| HCT116 | 4.1 | |

| Ivangustin | HEp2 | 3.2 |

| SGC-7901 | 4.8 | |

| HCT116 | 5.3 |

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory activity.[1] While specific quantitative data on the percentage of inflammation inhibition for this compound is not detailed in the available literature, the mechanism of action for many sesquiterpene lactones is understood to be the inhibition of the NF-κB signaling pathway.[4][5]

Antimicrobial Activity

There is currently a lack of specific data regarding the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of this compound and its derivatives in the reviewed scientific literature.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[7]

Sesquiterpene lactones, likely including this compound, are believed to inhibit this pathway by directly alkylating the p65 subunit of NF-κB, specifically targeting cysteine residues.[4][5] This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-15,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Acclimate rodents for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animals.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the compound-treated group compared to the control group.

NF-κB Activity: Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB promoter by measuring the expression of a luciferase reporter gene.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with the test compound for a specified period.

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

This compound Derivatives

A thorough review of the current scientific literature did not yield significant information regarding the synthesis and biological evaluation of this compound derivatives. This represents a notable gap in the research landscape and a promising avenue for future investigation. The synthesis of novel this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Conclusion and Future Directions

This compound, a sesquiterpene lactone, demonstrates notable anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway. While specific quantitative data on its biological activities are sparse, studies on related compounds from the Inula genus suggest potential cytotoxic activity. The lack of research on this compound derivatives presents a significant opportunity for medicinal chemists and pharmacologists. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and MIC values of pure this compound in a wide range of cancer cell lines and microbial strains.

-

Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its inhibitory effect on the NF-κB pathway through techniques such as Western blotting and electrophoretic mobility shift assays (EMSA).

-

Synthesis of Derivatives: Synthesizing a library of this compound derivatives to explore structure-activity relationships (SAR) and identify compounds with improved therapeutic potential.

-

In Vivo Efficacy: Evaluating the in vivo anti-inflammatory and anti-cancer efficacy of this compound and its most promising derivatives in animal models.

By addressing these research gaps, the full therapeutic potential of this compound and its chemical space can be explored, potentially leading to the development of novel drug candidates for inflammatory diseases and cancer.

References

- 1. This compound | C15H18O3 | CID 282529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Aromaticin: A Review of Preclinical Evidence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The initial investigation into "Aromaticin" as a potential therapeutic agent reveals a significant lack of specific, publicly available scientific literature for a compound with this exact name. Extensive searches have yielded broad information on the therapeutic properties of aromatic compounds in general, but have not identified a distinct molecule referred to as "this compound." This guide will, therefore, pivot to a broader discussion of the therapeutic potential of aromatic compounds, drawing on general principles and specific examples from the literature where applicable. It is important to note that without a defined chemical entity, specific quantitative data, detailed experimental protocols, and precise signaling pathways cannot be definitively attributed to "this compound." The following sections will provide a framework for the type of information required for a comprehensive technical guide, which could be populated should a more specific chemical identifier for "this compound" become available.

Introduction to Aromatic Compounds in Drug Discovery

Aromatic compounds, characterized by their cyclic, planar structures with delocalized pi electrons, are fundamental scaffolds in medicinal chemistry. Their rigid nature provides a stable three-dimensional framework crucial for binding to biological targets. The electronic properties of the aromatic ring allow for various non-covalent interactions, including π-stacking and hydrophobic interactions, which are critical for ligand-receptor recognition and binding affinity. These compounds are ubiquitous in pharmaceuticals and are often key pharmacophores responsible for the therapeutic effects of many drugs.

The therapeutic potential of aromatic compounds spans a wide range of applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in disease pathogenesis.[7][8][9][10][11]

Potential Therapeutic Applications of Aromatic Compounds

Anti-Cancer Activity

Numerous plant-derived aromatic compounds have demonstrated promising anti-cancer effects in preclinical studies.[4][6] These compounds can influence various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[9] The mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that promote cancer cell survival and growth.[9]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases.[5] Aromatic compounds, particularly polyphenols and flavonoids, are well-documented for their anti-inflammatory properties.[5] They can modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[5][12]

Key Signaling Pathways Modulated by Aromatic Compounds

The therapeutic effects of aromatic compounds are often attributed to their ability to interact with and modulate intracellular signaling pathways.[7][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and is also implicated in cancer development.[7] Some aromatic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of genes involved in inflammation and cell survival.[5]

Caption: General inhibitory effect of aromatic compounds on the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers.[7] Certain aromatic compounds have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[7]

Caption: Potential inhibitory points of aromatic compounds in the PI3K/Akt/mTOR pathway.

Quantitative Data

Due to the lack of specific data for "this compound," this section will present a template for how quantitative data, such as IC50 values, would be presented. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section provides an overview of standard methodologies that would be employed to evaluate the therapeutic potential of a compound like "this compound."

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Apoptosis Assays

To determine if a compound induces programmed cell death, several assays can be performed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early and late apoptotic cells.[14][15][16][17]

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: A typical workflow for assessing apoptosis using Annexin V/PI staining.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a compound.[18][19][20][21][22]

Protocol Outline: Western Blotting

-

Sample Preparation: Lyse treated and untreated cells to extract proteins.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer separated proteins to a membrane (PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein using a chemiluminescent or fluorescent substrate.

In Vivo Animal Models

Preclinical animal models are crucial for evaluating the efficacy and safety of a potential therapeutic agent in a living organism before human trials.[23][24][25][26]

-

Xenograft Models: Human cancer cells are implanted into immunocompromised mice to study tumor growth and the effect of the test compound.

-

Syngeneic Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the immune system's role in the therapeutic response.

-

Toxicology Studies: These studies assess the safety profile of the compound, determining potential side effects and the maximum tolerated dose.[27][28]

Conclusion and Future Directions

While the name "this compound" does not correspond to a well-documented therapeutic agent, the broader class of aromatic compounds holds significant promise for the development of new drugs for a variety of diseases, including cancer and inflammatory disorders. Future research should focus on the identification and characterization of novel aromatic compounds with therapeutic potential. For any such compound, a rigorous preclinical evaluation, following the methodologies outlined in this guide, will be essential to establish its efficacy and safety profile, paving the way for potential clinical development. Should a specific chemical entity for "this compound" be identified, this technical guide can serve as a template for the comprehensive evaluation of its therapeutic potential.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-inflammatory properties of some aromatic and heterocyclic aromatic curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 6. Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. cdn.origene.com [cdn.origene.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. toolbox.eupati.eu [toolbox.eupati.eu]

- 24. Products | Taconic Biosciences [taconic.com]

- 25. Assessment and validation of animal models to evaluate topical effects of substances on gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In-vivo Animal Models - Aragen Life Sciences [aragen.com]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. nuvisan.com [nuvisan.com]

In Silico Modeling of Aromaticin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the binding of a novel aromatic compound, "Aromaticin," to its putative protein targets. The workflow described herein encompasses target identification, binding mode analysis, and affinity prediction, followed by experimental validation. This document is intended to serve as a technical resource for professionals in the fields of computational chemistry, molecular biology, and drug discovery.

Introduction to this compound and In Silico Approaches

This compound is a novel polycyclic aromatic compound with demonstrated bioactive properties in preliminary screenings. Aromatic compounds are a well-established class of molecules with diverse pharmacological activities, often mediated by specific interactions with biological macromolecules.[1] Understanding the molecular mechanism of action is crucial for its development as a therapeutic agent. In silico modeling provides a powerful, cost-effective, and rapid means to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and lead optimization efforts.[2][3]

The computational workflow for characterizing this compound's receptor binding can be conceptualized as a multi-step process, beginning with broad, system-level predictions and progressively focusing on detailed, high-resolution analysis of specific ligand-receptor complexes.

Methodologies for In Silico Analysis

Given a novel compound like this compound, the first step is to identify its potential biological targets. This can be achieved through several computational approaches:

-

Inverse Docking: In this approach, the this compound molecule is docked against a large library of protein structures representing the druggable proteome. Servers and software like PharmMapper, idTarget, and TarFisDock are commonly used for this purpose. The output is a ranked list of potential targets based on docking scores.

-

Pharmacophore-Based Screening: This method involves creating a 3D pharmacophore model from this compound's structure, which represents the spatial arrangement of its key chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors). This model is then used to screen databases of known protein targets to find those that can accommodate such features in their binding sites.

-

Ligand Similarity-Based Approaches: This technique involves searching for known drugs or bioactive molecules that are structurally similar to this compound. It is based on the principle that structurally similar molecules often share similar biological targets. Databases such as ChEMBL and PubChem can be used for this purpose.

Table 1: Hypothetical Target Prioritization for this compound

| Target Class | Representative Protein | Inverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Rationale for Prioritization |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | -9.8 | 0.85 | Many aromatic compounds are known kinase inhibitors. |

| G-Protein Coupled Receptor (GPCR) | β2-Adrenergic Receptor | -8.5 | 0.79 | The rigid, hydrophobic nature of this compound is suitable for GPCR binding pockets. |

| Nuclear Receptor | Estrogen Receptor Alpha (ERα) | -10.2 | 0.91 | Polycyclic aromatic structures can mimic endogenous steroid hormones.[4] |

| Topoisomerase | Topoisomerase I (Top1) | -9.1 | 0.82 | Aromatic systems can intercalate into DNA, a mechanism relevant to Top1 inhibition.[5] |

Once a primary target is selected (e.g., Estrogen Receptor Alpha based on the hypothetical data in Table 1), molecular docking is performed to predict the preferred binding orientation and conformation of this compound within the receptor's active site.

Protocol for Molecular Docking:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of this compound.

-

Assign correct atom types and partial charges using a force field (e.g., AMBER, CHARMM).

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated to encompass this region.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, Glide, or GOLD to systematically sample different conformations and orientations of this compound within the defined grid.

-

The software calculates a docking score for each pose, which estimates the binding affinity.

-

-

Pose Analysis:

-

The resulting poses are clustered and ranked. The top-scoring poses are visually inspected to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Aromatic amino acids in the receptor are often crucial for binding aromatic ligands.[6]

-

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the this compound-receptor complex over time.

Protocol for MD Simulations:

-

System Setup:

-

The top-ranked docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water).

-

Counter-ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system's energy is minimized to remove steric clashes.

-

The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the solvent and ions are properly distributed.

-

-

Production Run:

-

A production simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational landscape of the complex.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein.

-

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time is monitored.

-

MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

Protocol for MM/PBSA Calculation:

-

Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the following energy terms are calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method:

-

The free energy of the complex.

-

The free energy of the receptor.

-

The free energy of the ligand.

-

-

Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 2: Hypothetical In Silico Binding Data for this compound with Estrogen Receptor Alpha

| Parameter | Value | Unit | Method |

| Docking Score | -10.2 | kcal/mol | AutoDock Vina |

| Predicted pKi | 7.48 | - | - |

| Key Interacting Residues | Glu353, Arg394, Phe404 | - | Visual Inspection |

| RMSD of Ligand (MD) | 1.5 ± 0.3 | Å | GROMACS |

| ΔG_bind (MM/PBSA) | -45.7 ± 5.2 | kcal/mol | AMBER |

Experimental Validation

In silico predictions must be validated through rigorous experimental assays. The following workflow outlines the key steps for experimental validation.

Protocol for SPR:

-

Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface.

-

Analyte Injection: Flow different concentrations of this compound (the analyte) over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized receptor. This is recorded in a sensorgram.

-

Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Protocol for ITC:

-

Sample Preparation: Place the purified receptor protein in the sample cell and this compound in the injection syringe.

-

Titration: Inject small aliquots of this compound into the sample cell at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed upon each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Table 3: Hypothetical Experimental Validation Data for this compound-ERα Binding

| Parameter | Value | Unit | Method |

| K_D | 50 | nM | Surface Plasmon Resonance |

| k_on | 2.5 x 10^5 | M⁻¹s⁻¹ | Surface Plasmon Resonance |

| k_off | 1.25 x 10⁻² | s⁻¹ | Surface Plasmon Resonance |

| K_D | 65 | nM | Isothermal Titration Calorimetry |

| ΔH | -8.2 | kcal/mol | Isothermal Titration Calorimetry |

| EC50 (Functional Assay) | 150 | nM | Reporter Gene Assay |

Signaling Pathway Context

The binding of this compound to a target like the Estrogen Receptor Alpha would modulate its activity, thereby affecting downstream signaling pathways. In the case of ERα, ligand binding typically leads to receptor dimerization, nuclear translocation, and the regulation of gene expression by binding to Estrogen Response Elements (EREs) in the DNA.

This pathway illustrates how the initial binding event, modeled in silico, translates into a cellular response. A functional assay, such as a luciferase reporter assay containing an ERE, would be the ultimate confirmation of this compound's effect on this pathway.

Conclusion

The integrated use of in silico modeling and experimental validation provides a robust framework for elucidating the mechanism of action of novel compounds like this compound. This guide has outlined the core computational and experimental protocols, from target identification to functional validation. By systematically applying these methodologies, researchers can accelerate the drug discovery process, gain deep insights into molecular recognition, and make more informed decisions in the development of new therapeutic agents.

References

- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 14-Substituted Aromathecins as Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of aromatic amino acids in receptor binding activity and subunit assembly of the cytolethal distending toxin of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

Aromaticin: A Comprehensive Technical Review of its Preclinical Research

Disclaimer: The term "Aromaticin" does not correspond to a recognized, single chemical entity in the public scientific literature. This document synthesizes preclinical data from a range of aromatic compounds that exhibit biological activities and mechanisms of action aligning with the implied characteristics of "this compound," such as anti-cancer and anti-inflammatory effects involving key signaling pathways. The information presented herein is a literature review of these representative aromatic compounds.

This technical guide provides a detailed overview of the biological activities, mechanisms of action, and experimental methodologies related to various bioactive aromatic compounds. The focus is on their potential as therapeutic agents, particularly in the fields of oncology and inflammation.

Biological Activities of Representative Aromatic Compounds

Aromatic compounds, characterized by the presence of one or more aromatic rings in their structure, are a diverse group of molecules with a wide array of biological activities.[1][2] Many of these compounds, often derived from natural sources like plants, have been investigated for their therapeutic potential.[3][4] Key activities include anticancer, anti-inflammatory, and antifungal effects.[5][6][7]

1.1. Anticancer Activity

Numerous aromatic compounds have demonstrated significant anticancer properties across various cancer cell lines.[6][8] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[9][10][11] For instance, certain polycyclic aromatic hydrocarbons have been shown to intercalate with DNA, leading to cytotoxic effects.[6] Natural products such as flavonoids, alkaloids, and saponins, which are rich in aromatic structures, are known to modulate signaling pathways critical for cancer development.[12]

One notable example is Artonin E, which has been shown to induce apoptosis in colon and ovarian cancer cell lines.[9][13] It affects the expression of key apoptosis-regulating proteins like Bax and Bcl-2.[14] Similarly, other aromatic compounds have been found to arrest the cell cycle and suppress tumor growth in preclinical models.[7]

1.2. Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer.[15] Several aromatic compounds exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[5][16] A primary target for these compounds is the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[17][18][19] By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][20][21]

For example, curcumin and its analogs are well-documented inhibitors of the NF-κB pathway.[17][20] Other aromatic compounds have been shown to reduce inflammation in animal models of diseases like colitis.[5] Rosmarinic acid, a phenolic compound, has also demonstrated significant anti-inflammatory effects through the inhibition of NF-κB and MAPK pathways.[22]

Quantitative Data Summary